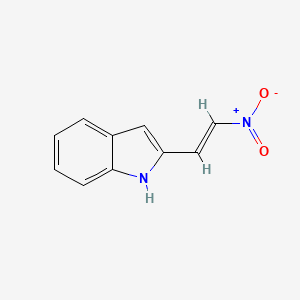

2-(2-nitrovinyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)6-5-9-7-8-3-1-2-4-10(8)11-9/h1-7,11H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQXVMIIRIIGTQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(N2)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-18-6 | |

| Record name | 2-(2-(Hydroxy(oxido)amino)vinyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000766159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 2 2 Nitrovinyl 1h Indole

Direct Condensation Strategies

Direct condensation provides a straightforward route to the target compound by reacting an indole (B1671886) aldehyde with a nitroalkane. This is typically accomplished through variants of the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In the context of synthesizing 2-(2-nitrovinyl)-1H-indole, the reaction involves the condensation of 2-formylindole with a nitroalkane, most commonly nitromethane (B149229). researchgate.netcolab.ws This reaction leads to the formation of an α,β-unsaturated nitro compound, where the nitro group acts as a powerful electron-withdrawing group. wikipedia.org The resulting product is typically the more stable (E)-isomer. researchgate.netcolab.ws

The efficiency and yield of the condensation reaction are highly dependent on the catalytic system and reaction conditions. A variety of catalysts, often weakly basic, are employed to facilitate the deprotonation of the nitroalkane without promoting self-condensation of the aldehyde. wikipedia.org

Ammonium (B1175870) acetate (B1210297) is a widely used and effective catalyst for this transformation. tandfonline.commdpi.comclockss.org It is often used in refluxing nitromethane, which serves as both the reagent and the solvent. rsc.orgsoton.ac.uk Studies suggest that ammonium acetate may play a dual role, decomposing at higher temperatures into ammonia (B1221849) and acetic acid, with the acid catalyzing the reaction. echemcom.com For instance, the reaction of indole-3-carboxaldehyde (B46971) with nitromethane is effectively catalyzed by solid ammonium acetate heated at 120–130°C for 2 hours. tandfonline.com Similarly, heating 2-formylindole derivatives with nitromethane in the presence of ammonium acetate at 90-95°C yields the corresponding 2-(2-nitrovinyl)indole. clockss.org

Other catalytic systems have also been reported. Research by Rodriguez et al. demonstrated that 2-(2'-nitrovinyl)indoles can be obtained in good yields by the condensation of 2-formylindoles with nitroalkanes using ammonium chloride as the catalyst. researchgate.netcolab.ws Other bases like butylamine (B146782) have also been utilized, with the reaction of 6-fluoro-1H-indole-3-carbaldehyde with nitromethane proceeding at 60°C in the presence of butylamine and acetic acid. mdpi.com

The table below summarizes various catalytic systems used in the synthesis of nitrovinyl indoles.

| Aldehyde Precursor | Nitroalkane | Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Formylindole Derivatives | Nitroalkanes | Ammonium Chloride | Not specified | Not specified | Good | researchgate.netcolab.ws |

| Indole-3-carboxaldehyde | Nitromethane | Ammonium Acetate | None | 120–130°C, 2h | 58-62% | tandfonline.com |

| Methyl 3-formylindole-4-carboxylate | Nitromethane | Ammonium Acetate | Nitromethane | 90–95°C, 4h | 91% | clockss.org |

| 1-(phenylsulfonyl)indole-3-carboxaldehyde | Nitromethane | Ammonium Acetate | Nitromethane | 90°C | Not specified | soton.ac.uk |

| 6-Fluoro-1H-indole-3-carbaldehyde | Nitromethane | Butylamine/Acetic Acid | Isopropanol | 60°C, 3h | Not specified | mdpi.com |

Indirect Synthetic Pathways via Precursor Modifications

Indirect routes involve the initial synthesis of a key intermediate, 2-formylindole, which is then converted to the final product.

The synthesis of the crucial 2-formylindole precursor can be achieved through several established methods. ontosight.ai

Vilsmeier-Haack Reaction : This is a widely used method for the formylation of electron-rich aromatic rings like indole. ontosight.ai The reaction typically employs a Vilsmeier reagent, generated from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). mdpi.com

Oxidation of 2-Methylindole : An alternative pathway is the selective oxidation of a 2-methyl group on the indole ring. researchgate.net Selenium dioxide (SeO₂) has been effectively used as the oxidizing agent to convert 2-methylindoles into the corresponding 2-formylindoles. researchgate.netcolab.ws

| Synthetic Method | Starting Material | Key Reagents | Product | Reference |

| Vilsmeier-Haack Reaction | Indole | DMF, POCl₃ | 2-Formylindole | researchgate.netontosight.ai |

| Oxidation | 2-Methylindole | Selenium Dioxide (SeO₂) | 2-Formylindole | researchgate.netcolab.ws |

Once the 2-formylindole precursor is obtained, it is converted to this compound using the condensation methods described previously. The aldehyde is reacted with a nitroalkane, such as nitromethane or nitroethane, in the presence of a suitable catalyst. researchgate.netcolab.wstandfonline.com This two-step approach allows for the synthesis of specifically substituted 2-(2-nitrovinyl)indoles by first preparing the correspondingly substituted 2-formylindole. The reaction reliably produces the (E)-isomer of the final product. researchgate.netcolab.ws

Sustainable and Efficient Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. In the synthesis of nitrovinyl indoles, these principles are applied through several strategies.

One key area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to be an effective modification for Henry-Knoevenagel reactions, often leading to increased yields and significantly reduced reaction times compared to conventional heating. researchgate.net

Another green approach focuses on minimizing or eliminating the use of hazardous organic solvents. Catalyst-free conjugate additions of indoles to nitroalkenes have been successfully performed in water at elevated temperatures, leveraging the unique properties of superheated water to act as both a solvent and a catalyst. researchgate.net The use of ethanol-water mixtures as a benign solvent system is another sustainable alternative that can facilitate product crystallization and avoid toxic solvents. nih.govsjp.ac.lk One-pot, multi-component reactions conducted in these green solvents represent a highly efficient strategy, as they reduce the number of synthetic steps and purification procedures. sjp.ac.lk

The development of reusable catalysts is also a cornerstone of sustainable synthesis. While not extensively reported for this specific indole isomer, research into magnetically recyclable heterogeneous catalysts, such as nano n-propylsulfonated γ-Fe₂O₃, for the synthesis of other indolyl-nitroalkanes showcases a promising direction for future research. researchgate.net

Solvent-Free Reaction Conditions

The elimination of organic solvents in chemical synthesis is a key principle of green chemistry. Solvent-free, or solid-phase, reactions for the synthesis of nitroalkenes, including this compound, offer significant benefits by minimizing waste, reducing costs, and simplifying purification processes.

The synthesis of this compound under solvent-free conditions typically involves the condensation of 1H-indole-2-carboxaldehyde with a nitroalkane, such as nitromethane. This reaction is a variant of the Henry reaction. The use of a solid catalyst is often employed to facilitate the reaction. For instance, the condensation of indoles with carbonyl compounds has been effectively catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions. mdpi.com While this specific example doesn't directly describe the synthesis of this compound, the principle of using a catalyst in a solvent-free environment is applicable.

Another relevant approach is the Michael addition of indoles to nitroalkenes on a solid support like TLC-grade silica (B1680970) gel, which has been shown to proceed efficiently without a solvent. cem.comresearchgate.net Although this describes a reaction using a nitrovinylindole, it highlights the feasibility of conducting reactions with these compounds in the absence of a solvent. A more direct synthetic route involves the reaction of an aldehyde with a nitroalkane. Research has demonstrated the successful synthesis of nitroolefins from aryl aldehydes and nitromethane under solvent-free conditions, using ammonium acetate as a catalyst, promoted by microwave irradiation. researchgate.net This methodology can be directly applied to the synthesis of this compound from 1H-indole-2-carboxaldehyde and nitromethane.

Table 1: Examples of Solvent-Free Synthesis Conditions for Related Indole Derivatives

| Reactants | Catalyst/Support | Conditions | Product Type | Reference |

| Indole, β-nitrostyrene | N-bromosuccinimide | 40 °C | Indolyl-nitroalkane | mdpi.com |

| 3-(2'-nitrovinyl)indole, Indoles | TLC-grade silica gel | Room Temperature (8-14 h) or Microwave (7-12 min) | Bis(indolyl)nitroethanes | cem.comresearchgate.net |

| Aryl aldehydes, Nitromethane | Ammonium acetate | Microwave irradiation (solvent-free) | Nitroolefins | researchgate.net |

| 3-(2-nitrovinyl)indole, Activated methylenes | Potassium carbonate or Sodium acetate | Sonication | Michael adducts | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatically reduced reaction times, increased yields, and often higher product purity compared to conventional heating methods. univpancasila.ac.id The application of microwave irradiation to the synthesis of this compound and related compounds has been a significant advancement.

The synthesis of nitroolefins via the Henry reaction can be significantly accelerated using microwave irradiation. A notable method involves the reaction of aryl aldehydes with nitromethane using ammonium acetate as a catalyst under solvent-free conditions, a process that is greatly enhanced by microwaves. researchgate.net This approach provides a direct and efficient route to compounds like this compound. The reaction of 1H-indole-2-carboxaldehyde with nitromethane in the presence of a catalytic amount of ammonium acetate under microwave irradiation can be expected to yield the desired product rapidly and in high yield. researchgate.net

Furthermore, microwave activation has been successfully employed in the Michael addition of indoles to 3-(2'-nitrovinyl)indole, achieving reaction times of just 7-12 minutes, a stark contrast to the 8-14 hours required at room temperature. researchgate.netcolab.ws This demonstrates the profound effect of microwave energy on accelerating reactions involving the nitrovinylindole scaffold. The use of microwave irradiation in combination with water as a solvent has also been explored for the catalyst-free nitro-Michael addition of indoles to nitroalkenes, showcasing a green and efficient protocol. researchgate.net

The synthesis of (E)-2-(2′-nitrovinyl)indoles has been achieved through the condensation of 2-formylindoles with nitroalkanes. researchgate.netscielo.br While the original reports may have used conventional heating, this type of condensation is highly amenable to microwave-assisted conditions, which would be expected to reduce reaction times and potentially improve yields of the desired (E)-isomer.

Table 2: Microwave-Assisted Synthesis Data for Related Reactions

| Reaction Type | Reactants | Catalyst/Solvent | Time | Yield | Reference |

| Michael Addition | 3-(2'-nitrovinyl)indole, Indoles | TLC-grade silica gel (solvent-free) | 7-12 min | Good | researchgate.netcolab.ws |

| Henry Reaction | Aryl aldehydes, Nitromethane | Ammonium acetate (solvent-free) | < 25 min | High | researchgate.net |

| Nitro-Michael Addition | Pyrroles/Indoles, Nitroalkenes | Water (catalyst-free) | Short | Excellent | researchgate.net |

| Synthesis of Indole-2-carboxylic acid esters | 2-bromo benzenealdehyde, Isocyanoacetate | CuI, [bmim]OH | 10 min | 91% |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrovinyl 1h Indole

Nucleophilic Addition Reactions

The polarized double bond in 2-(2-nitrovinyl)-1H-indole makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the nitro group.

The conjugate addition of nucleophiles to nitrovinyl indoles is a cornerstone for constructing substituted indole (B1671886) derivatives. This reaction has been explored with various nucleophiles, including those derived from activated methylene (B1212753) compounds and other indoles.

Activated methylene compounds, such as 1,3-dicarbonyl compounds, are common nucleophiles in Michael additions. For instance, the addition of acetylacetone (B45752) or ethyl acetoacetate (B1235776) to 3-(2-nitrovinyl)-1H-indoles has been shown to proceed efficiently, often facilitated by a base. researchgate.netosi.lv While specific studies on the 2-isomer are less common, the reactivity pattern is analogous. Microwave activation has been employed to accelerate these reactions, often allowing them to proceed without the need for protecting the indole nitrogen. researchgate.netosi.lv

Indoles themselves can act as nucleophiles, typically attacking from the electron-rich C3 position. The reaction of an indole with an electron-deficient olefin like a nitrovinyl indole results in a 3-alkylated indole adduct. ias.ac.in For example, the reaction between 2-phenyl indole and β-nitrostyrene, catalyzed by sulfamic acid, yields the corresponding Michael adduct, 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. nih.gov This highlights the utility of this reaction in synthesizing complex, multi-indole structures. Catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in aqueous media have also proven effective for the regioselective C3-alkylation of indoles with nitroolefins. ias.ac.in

Table 1: Examples of Michael Addition Reactions with Nitrovinyl Indoles This table includes examples with the closely related 3-(2-nitrovinyl)-1H-indole to illustrate the scope of nucleophiles.

| Nucleophile | Nitrovinyl Indole Derivative | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole | β-Nitrostyrene | TBAHS, Water, rt | 3-(2-Nitro-1-phenylethyl)-1H-indole | ias.ac.in |

| Acetylacetone | 3-(2-Nitrovinyl)-1H-indole | i-PrOK, i-PrOH-DMF | 3-(1-(1H-Indol-3-yl)-2-nitroethyl)pentane-2,4-dione | researchgate.net |

| Ethyl acetoacetate | 3-(2-Nitrovinyl)-1H-indole | i-PrOK, i-PrOH-DMF | Ethyl 2-(1-(1H-indol-3-yl)-2-nitroethyl)-3-oxobutanoate | researchgate.net |

| 2-Phenyl Indole | β-Nitrostyrene | Sulfamic acid, Methanol, reflux | 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | nih.gov |

Influence of Reaction Conditions on Addition Stereochemistry and Regioselectivity

The stereochemical and regiochemical outcomes of nucleophilic additions to this compound are dictated by several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions.

Regioselectivity: The Michael addition to nitroalkenes is highly regioselective. The strong electron-withdrawing effect of the nitro group directs the nucleophilic attack to the β-carbon of the vinyl group. rsc.org In the case of indole nucleophiles, the reaction occurs selectively at the C3 position of the attacking indole, as this is the most nucleophilic site. ias.ac.ined.ac.uk N-alkylation products are generally not observed under these conditions. ias.ac.in

Stereochemistry: When the Michael addition creates one or more new stereocenters, controlling the stereochemistry becomes a significant objective. The use of chiral organocatalysts, such as (S)-diphenylprolinol trimethylsilyl (B98337) ether, has been shown to facilitate highly stereoselective Michael additions of aliphatic aldehydes to indolylnitroalkenes, affording products with excellent diastereomeric ratios (dr) and enantiomeric excess (ee). researchgate.net The reaction can produce either syn or anti products depending on the catalyst and conditions. youtube.com For example, stereodivergent synthesis of indolyl-pyrrolidines has been achieved using different metal-ligand complexes to selectively catalyze either the exo' or endo cyclization pathway following the initial Michael addition. researchgate.net

Reduction and Functional Group Interconversion

The nitrovinyl group is a versatile functional handle that can be readily transformed into other valuable functionalities, most notably an amino group, through reduction. This transformation is a key step in the synthesis of tryptamines and their derivatives from indole precursors.

The reduction of the nitrovinyl moiety in this compound to an aminoethyl group is a common and crucial transformation. This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and frequently used reagent for this purpose, effectively reducing both the nitro group and the carbon-carbon double bond in a single step to yield the corresponding 2-(2-aminoethyl)indole. rsc.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures.

Catalytic hydrogenation is another important method for the reduction of nitro groups. nih.gov While powerful hydrides like LiAlH4 are effective, catalytic methods using hydrogen gas with metal catalysts (e.g., Palladium, Platinum) or transfer hydrogenation techniques can offer milder conditions and different selectivities, although they are more commonly applied to aromatic nitro compounds. nih.gov

The primary amine product resulting from the reduction, 2-(2-aminoethyl)indole, is a valuable intermediate for further functionalization. This tryptamine (B22526) analogue can undergo a variety of reactions typical of primary amines.

A common derivatization is acylation to form amides. For example, the aminoethyl indole intermediate can be coupled with various indole-2-carboxylic acids using peptide coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov This approach allows for the synthesis of complex molecules containing multiple indole carboxamide units. This derivatization is a key strategy in the development of compounds with potential biological activity. nih.gov

Table 2: Reduction of Nitrovinyl Indoles and Subsequent Derivatization

| Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| 2-(2-Nitrovinyl)indole | LiAlH4, THF | 2-(2-Aminoethyl)indole | Reduction | rsc.org |

| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | LiAlH4, Et2O | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | Reduction | nih.gov |

| 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | Indole-2-carboxylic acid, BOP, DIPEA | N-(2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | Amide Formation | nih.gov |

Cyclization and Annulation Reactions

The reactive nature of the nitroalkene functionality in this compound allows it to participate in various cyclization and annulation reactions, providing pathways to complex heterocyclic systems. These reactions leverage the electrophilicity of the vinyl group and the ability of the nitro group to act as both an activating group and a potential leaving group. chim.it

One significant class of reactions is the [3+2] annulation, where the nitroalkene acts as a two-atom component reacting with a three-atom 1,3-dipole. chim.it These reactions can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) cascade. Such reactions are valuable for constructing five-membered nitrogen-containing heterocycles. For example, the reaction of nitroalkenes with azomethine ylides can produce pyrrolidines. chim.it

Furthermore, the adducts resulting from the initial Michael addition can undergo subsequent intramolecular cyclization. For instance, Michael adducts formed from the reaction of 3-(2-nitrovinyl)-1H-indoles with 1,3-dicarbonyl compounds can be treated with hydrazine (B178648) or hydroxylamine (B1172632) to yield pyrazole (B372694) or isoxazole (B147169) rings, respectively, fused to the newly formed side chain. researchgate.netosi.lv

Palladium-catalyzed reductive cyclization of related 2-nitrostyrene systems is another powerful method for indole synthesis itself, demonstrating the propensity of such structures to undergo cyclization. wvu.edu While this reaction builds the indole core rather than starting from it, it underscores the reactivity patterns available to the nitro-activated styrenyl system.

Intramolecular Cyclizations Leading to Fused Heterocyclic Systems

Intramolecular cyclization reactions of indole derivatives are a powerful strategy for the synthesis of fused polycyclic systems, which are common motifs in biologically active molecules. For derivatives of this compound, the reactive nitrovinyl group can participate in cyclization reactions with nucleophilic sites within the indole scaffold or appended substituents.

These reactions often proceed via an initial nucleophilic attack on the nitrovinyl group, followed by a cyclization event. For instance, reactions of 2-(2-nitrovinyl)-1,4-benzoquinone with indoles can lead to the formation of angularly fused heterocyclic quinoid ring systems. umn.edu This transformation is believed to occur through a formal inverse electron-demand [4+2] cycloaddition, where the nitrovinylquinone acts as the diene component. umn.edu

While direct examples involving this compound are specific, analogous intramolecular cyclizations of other indole derivatives highlight the potential of this chemistry. Palladium-catalyzed processes, for example, have been used to construct indole-fused seven-membered N-heterocycles from appropriately substituted indolyl precursors. nih.gov Similarly, a cascade sequence involving an acetylene-activated SNAr reaction followed by intramolecular cyclization has been employed to synthesize 2-substituted indoles and related heterocycles. rsc.org These methodologies underscore the versatility of the indole nucleus in constructing complex, fused architectures.

Electrocyclic Cyclization Mechanisms (e.g., Formation of β-Carboline N-oxides)

Electrocyclic reactions represent a distinct class of pericyclic reactions characterized by the intramolecular formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process. libretexts.orgwikipedia.org These reactions are stereospecific and are governed by the Woodward-Hoffmann rules, proceeding in either a conrotatory or disrotatory fashion depending on the number of pi electrons and whether the reaction is induced thermally or photochemically. wikipedia.orgyoutube.comyoutube.com

A notable application of this mechanism in indole chemistry is the cyclization of nitrovinylindoles to form β-carboline scaffolds. While extensively studied for the 3-nitrovinylindole isomer, the principles are applicable to this compound. The process involves the nitrovinylindole acting as a heterotriene. researchgate.net Under thermal or microwave-assisted conditions, a 6π-electrocyclization occurs. This reaction involves the aci-form (nitronic acid) of the nitrovinyl group, which acts as a 1-aza-3-oxa-1,3,5-hexatriene system. The subsequent cyclization leads to a cyclic intermediate that, upon tautomerization and loss of water, forms a β-carboline N-oxide. This intermediate can be further reduced in a one-pot reaction to yield the corresponding β-carboline, a core structure in many natural alkaloids. researchgate.net

The stereochemical outcome of electrocyclic reactions is highly predictable. For a thermal 6π electron system, such as the one involved in β-carboline formation, the ring closure proceeds in a disrotatory manner. wikipedia.orgyoutube.com

Formation of Pyrazole and Isoxazole Rings from Adducts

The reaction of this compound with various nucleophiles generates adducts that can serve as precursors for the synthesis of other five-membered heterocyclic rings, such as pyrazoles and isoxazoles.

Isoxazole Formation: An important transformation is the acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes, which yields spiro[indole-3,5'-isoxazole] derivatives. nih.govmdpi.com In this reaction, the indole acts as a four-atom component and the nitroalkene provides the one-atom component (the nitrogen atom of the nitro group). The reaction proceeds via a nitronate intermediate which undergoes spirocyclization. nih.govmdpi.com Although primarily reported for the C3-position of indole, this pathway demonstrates a direct method for constructing an isoxazole ring fused in a spirocyclic manner from an indole-nitroalkene adduct. Another relevant transformation involves the reductive heterocycle-heterocycle transformation of (2-nitrophenyl)isoxazole precursors, which can be used to synthesize 3-acylindoles, showcasing the synthetic relationship between these two heterocyclic systems. nih.gov

Pyrazole Formation: The synthesis of pyrazole rings typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. organic-chemistry.orgresearchgate.netmdpi.com Adducts derived from this compound could potentially be converted into precursors suitable for pyrazole synthesis. For example, a Michael addition of a nucleophile to the nitrovinyl group, followed by transformation of the nitro group and subsequent reaction with hydrazine, could provide a pathway to pyrazole-substituted indoles. Multicomponent reactions have also emerged as powerful tools for pyrazole synthesis, such as the coupling of an alkyne, a nitrile, and a titanium imido complex, which proceeds via an oxidation-induced N-N bond coupling. nih.gov

Rearrangement and Cascade Transformations

The reactivity of this compound also lends itself to various rearrangement and cascade transformations, often initiated by acid catalysis. These reactions can lead to significant alterations of the indole scaffold, including ring expansion and the construction of complex polycyclic structures.

Acid-Mediated Rearrangements (e.g., Polyphosphoric Acid (PPA) Initiated Pathways)

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, acting as both a strong acid catalyst and a dehydrating agent. ccsenet.org It is particularly effective in promoting cyclization and rearrangement reactions. In the context of nitrovinylindoles, PPA can initiate powerful transformations.

For instance, the PPA-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols has been shown to produce 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov This reaction proceeds through a cascade involving a Michael-like addition of the phenol (B47542) to the nitrovinylindole, followed by cyclization and rearrangement. nih.gov Similarly, PPA facilitates the reaction between indoles and 1-methoxy-2-(2-nitrovinyl)-benzene to yield benzofuro[2,3-b]quinolines. ccsenet.org

A particularly relevant reaction is the PPA-mediated interaction of 2-substituted indoles with various nitroalkenes. researchgate.net These conditions have been found to promote a cascade transformation leading to the formation of 3-substituted 2-quinolone derivatives, representing a significant rearrangement and ring expansion of the original indole structure. researchgate.net The efficiency of these PPA-mediated reactions can be optimized by controlling temperature and reaction time, often involving a two-stage heating process to achieve the best yields. researchgate.net

| Indole Reactant | Nitroalkene Reactant | Product | Yield (%) | Reference |

| 2-Methylindole | β-Nitrostyrene | 4-Methyl-3-phenyl-2-quinolone | 78 | researchgate.net |

| 2-Phenylindole (B188600) | β-Nitrostyrene | 3,4-Diphenyl-2-quinolone | 85 | researchgate.net |

| 2-Methylindole | (E)-1-nitro-2-p-tolylethene | 4-Methyl-3-p-tolyl-2-quinolone | 82 | researchgate.net |

Ring Expansion Reactions to Quinolone Derivatives (e.g., ANRORC Mechanism)

The conversion of 2-substituted indoles into 2-quinolone derivatives in the presence of PPA and a nitroalkene is a notable example of a ring expansion reaction. researchgate.net This transformation is believed to proceed through a cascade mechanism that bears resemblance to the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. wikipedia.org

The ANRORC mechanism is a type of nucleophilic substitution reaction, particularly common in heterocyclic chemistry, where the sequence of events involves the addition of a nucleophile, opening of the heterocyclic ring, and subsequent closure to form a new ring. wikipedia.org In the context of the indole-to-quinolone transformation, the reaction is initiated by the electrophilic alkylation of the indole at the C3 position by the nitroalkene. This is followed by an acid-mediated opening of the indole's pyrrole (B145914) ring. The resulting open-chain intermediate then undergoes cyclization and subsequent rearrangement steps to furnish the final 2-quinolone product. researchgate.net This pathway provides a powerful, metal-free method for the modular synthesis of substituted quinolones from readily available indole precursors. researchgate.net

Complex Cascade Sequences for Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a highly efficient strategy for building molecular complexity. nih.gov this compound is an excellent substrate for initiating such cascades due to its multiple reactive sites.

The acid-mediated reactions described previously are prime examples of cascade transformations. The PPA-initiated synthesis of 2-quinolones from 2-substituted indoles and nitroalkenes involves a sequence of alkylation, ring-opening, and ring-closure events. researchgate.net Similarly, the formation of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones from 3-(2-nitrovinyl)-1H-indoles and phenols is another example of a complex cascade process. nih.gov

Synthesis and Diverse Reactivity of 2 2 Nitrovinyl 1h Indole Derivatives and Analogues

Structural Modifications on the Indole (B1671886) Ring System

Synthesis of Halogenated Analogues

The introduction of halogen atoms onto the indole ring is a common strategy to modulate the properties of indole derivatives. The synthesis of halogenated 2-(2-nitrovinyl)-1H-indole analogues can be achieved through various methods, primarily by utilizing pre-halogenated indole precursors.

A common route to these compounds involves the Henry reaction, a base-catalyzed condensation between a halogenated indole-2-carboxaldehyde and a nitroalkane. molbase.comwvu.edu For instance, the synthesis of 5-chloro-2-(2-nitrovinyl)-1H-indole has been documented, highlighting the utility of this approach. molbase.com Similarly, 5-fluoro-3-(2-nitrovinyl)indole (B1336190) is another example of a halogenated analogue. oakwoodchemical.com

While direct halogenation of this compound can be challenging due to the reactive nature of the nitrovinyl group, methods for the synthesis of halogenated indole precursors are well-established. For example, 5-bromoindole (B119039) can be prepared by the bromination of an N-acylated indoline-2-sulfonate intermediate, followed by deprotection. researchgate.netmdpi.com This bromo-indole can then be formylated and subjected to a Henry reaction to yield the desired 5-bromo-2-(2-nitrovinyl)-1H-indole.

Detailed synthetic procedures for specific halogenated derivatives are often found in specialized chemical literature and databases.

Table 1: Examples of Halogenated this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-Chloro-2-(2-nitroethenyl)-1H-indole | 53660-51-8 | C10H7ClN2O2 | Synthesized via the Henry reaction from 5-chloroindole-2-carboxaldehyde. molbase.com |

| 5-Fluoro-3-(2-nitrovinyl)indole | 208645-53-8 | C10H7FN2O2 | A commercially available halogenated analogue. oakwoodchemical.com |

| 5-Bromo-3-(2-nitrovinyl)-1H-indole | 98993-95-4 | C10H7BrN2O2 | A known bromo-substituted derivative. aksci.com |

Incorporation of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of alkyl, aryl, and heteroaryl groups onto the indole ring of this compound can be accomplished by employing appropriately substituted indole precursors in the standard synthetic routes. The condensation of substituted 2-formylindoles with nitroalkanes remains a primary method for accessing these derivatives. researchgate.net

For instance, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a known compound, demonstrating the incorporation of an alkyl group at the 2-position of the indole ring. unina.itchemsrc.com The synthesis of such compounds typically involves the Vilsmeier-Haack formylation of the corresponding substituted indole, followed by a Henry reaction with nitromethane (B149229).

The synthesis of aryl-substituted analogues follows a similar strategy. For example, the reaction of 2-phenylindole (B188600) with β-nitrostyrene in the presence of a catalytic amount of sulfamic acid yields 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, which contains phenyl groups at both the 2-position of the indole and on the nitrovinyl side chain. rsisinternational.org While this example illustrates a more complex substitution pattern, it underscores the feasibility of introducing aryl moieties.

The synthesis of heteroaryl-substituted derivatives can also be envisioned through the use of heteroaryl-substituted indole carboxaldehydes as starting materials in the Henry reaction.

Table 2: Examples of Alkyl and Aryl Substituted this compound Analogues

| Compound Name | CAS Number | Molecular Formula | Notes |

| (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole | 2826-91-7 | C11H10N2O2 | An alkyl-substituted analogue. unina.itchemsrc.com |

| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | Not Available | C22H18N2O2 | An example of an aryl-substituted derivative. rsisinternational.org |

Exploration of Other Functionalized Derivatives

The indole ring can be further functionalized with a variety of electron-donating and electron-withdrawing groups, which can significantly impact the chemical properties of the this compound system. The synthesis of these derivatives generally relies on the use of pre-functionalized indoles.

For example, the synthesis of indoles bearing a carbonitrile group has been reported through cross-coupling reactions, which can then be converted to the corresponding 2-(2-nitrovinyl) derivatives. nih.gov The presence of an electron-withdrawing group like a nitrile can influence the electrophilicity of the nitrovinyl moiety.

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) substituents, can also be achieved. These groups can alter the electron density of the indole ring and, consequently, its reactivity in various transformations. The synthesis of indoles with such functional groups often involves multi-step sequences starting from appropriately substituted anilines or other aromatic precursors. The Leimgruber-Batcho indole synthesis is a versatile method for preparing a variety of substituted indoles, including those with electron-donating and electron-withdrawing groups, which can then be elaborated to the target 2-(2-nitrovinyl) compounds.

N-Functionalization of the Indole Nitrogen Atom

Modification of the indole nitrogen atom provides another avenue for diversifying the chemical space of this compound derivatives. N-Functionalization can influence the compound's stability, solubility, and reactivity, particularly by altering the electron density of the indole ring and the steric environment around the reaction centers.

N-Acetylation Strategies

N-Acetylation is a common transformation for the indole nitrogen. However, the direct N-acetylation of this compound can be complicated by the reactivity of the nitrovinyl group and the potential for competing C-acetylation at the 3-position. Studies on the acetylation of indole itself have shown that under certain conditions, 1,3-diacetylindole (B99430) can be the major product, suggesting that the 3-position is also susceptible to acylation. core.ac.uk

A more controlled approach involves the N-acetylation of a suitable indole precursor prior to the introduction of the nitrovinyl group. For example, N-acetylindole can be synthesized by reacting indole with acetic anhydride (B1165640) in the presence of anhydrous sodium acetate (B1210297). core.ac.uk This N-protected intermediate can then be subjected to formylation at the 2-position, followed by a Henry reaction to yield N-acetyl-2-(2-nitrovinyl)-1H-indole. This stepwise approach allows for a more selective synthesis of the desired N-acetylated product.

Other N-Substitutions and Their Impact on Reactivity

Besides acetylation, a variety of other substituents can be introduced at the indole nitrogen, including alkyl, benzyl (B1604629), and sulfonyl groups. The synthesis of these N-substituted derivatives typically involves the reaction of the N-anion of this compound (generated by a suitable base) with an appropriate electrophile, or by functionalizing the indole precursor before the introduction of the nitrovinyl side chain.

The presence of an N-substituent can have a profound impact on the reactivity of the this compound system. For instance, N-protection is often employed in Michael addition reactions involving 3-(2-nitrovinyl)indoles to avoid side reactions and improve yields. researchgate.net The electron-withdrawing nature of groups like phenylsulfonyl can decrease the electron density of the indole ring, potentially influencing its reactivity in electrophilic substitution reactions. Conversely, electron-donating N-alkyl groups can enhance the nucleophilicity of the indole ring.

The synthesis of N-benzyl derivatives of indole-3-carboxamides has been reported, and similar strategies could be applied to this compound. rsisinternational.org Furthermore, the synthesis and reactions of N-protected 3-nitroindoles, including N-phenylsulfonyl derivatives, have been studied, providing insights into the reactivity of such systems. researchgate.net The choice of the N-substituent can therefore be a critical parameter in designing synthetic routes and modulating the chemical behavior of this compound analogues.

Table 3: Common N-Substituents on the Indole Ring

| Substituent | Example Compound Structure | Potential Impact on Reactivity |

| Acetyl | N-acetyl-2-(2-nitrovinyl)-1H-indole | Electron-withdrawing, can decrease nucleophilicity of the indole ring. |

| Benzyl | N-benzyl-2-(2-nitrovinyl)-1H-indole | Steric hindrance, can influence approach of reagents. |

| Phenylsulfonyl | N-(phenylsulfonyl)-2-(2-nitrovinyl)-1H-indole | Strongly electron-withdrawing, deactivates the indole ring towards electrophilic attack. |

Stereochemical Investigations of Nitrovinyl Indole Derivatives

Stereoselective Synthesis of (E)-Isomers

The synthesis of 2-(2-nitrovinyl)-1H-indoles is most commonly achieved through a condensation reaction, a variant of the Henry reaction, between a 2-formylindole and a nitroalkane. Research has demonstrated that this method can be highly stereoselective, yielding predominantly or exclusively the (E)-isomer.

A well-established and effective method involves the condensation of various 2-formylindoles with nitroalkanes in the presence of ammonium (B1175870) chloride. researchgate.net This reaction has been shown to produce the (E)-isomer of the corresponding 2-(2'-nitrovinyl)indoles in good yields. researchgate.net The exclusive formation of the (E)-isomer in this process has been confirmed through detailed analysis of proton NMR data and Nuclear Overhauser Effect (NOE) experiments. researchgate.net The thermodynamic stability of the (E)-isomer, where the bulky indole and nitro groups are positioned on opposite sides of the double bond, is a significant driving force for its preferential formation.

The general conditions for this stereoselective synthesis are summarized in the table below.

Table 1: Synthesis of (E)-2-(2-nitrovinyl)-1H-indoles via Henry Condensation

| Indole Substrate | Nitroalkane | Catalyst | Stereochemical Outcome |

|---|---|---|---|

| 2-Formylindole | Nitromethane | Ammonium Chloride | Predominantly (E)-isomer researchgate.net |

The stereochemical outcome of such condensation reactions can often be controlled by adjusting the reaction conditions, such as the solvent and temperature. organic-chemistry.org For the synthesis of nitroalkenes in general, carrying out the reaction in a non-polar solvent like toluene (B28343) at reflux temperature is known to favor the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org

Influence of Stereoisomerism on Chemical Transformations

The defined configuration of the double bond in (E)-2-(2-nitrovinyl)-1H-indole is crucial in determining its reactivity and the stereochemical outcome of its subsequent reactions. The molecule's geometry dictates how reagents can approach the reactive sites, particularly the electrophilic β-carbon of the nitrovinyl group.

Reductive Cyclization: The (E)-stereochemistry is a key prerequisite for certain intramolecular reactions. For instance, (E)-β-nitrostyrenes are widely used as precursors in the synthesis of the indole core itself through reductive cyclization reactions. mdpi.comresearchgate.net In these processes, the nitro group is reduced, and a new bond is formed with the adjacent aromatic ring. The trans arrangement of the aryl and nitrovinyl groups in the (E)-isomer facilitates the necessary conformational alignment for the cyclization to proceed efficiently.

Cycloaddition Reactions: The nitrovinyl group in this compound acts as a potent dienophile or dipolarophile in cycloaddition reactions. The stereoisomerism of the nitrovinyl moiety directly influences the stereochemistry of the resulting cyclic products. For example, in inverse-electron-demand Diels-Alder reactions, the defined geometry of the (E)-nitrovinyl group leads to the predictable formation of specific diastereomers in the cycloadducts. rsc.org

Nucleophilic Addition Reactions: The double bond in this compound is highly activated towards nucleophilic attack (e.g., Michael addition or Friedel-Crafts alkylation) due to the strong electron-withdrawing nature of the nitro group. The (E)-configuration presents a specific and unobstructed pathway for nucleophiles to attack the β-carbon. This is particularly important in asymmetric synthesis, where chiral catalysts are used to control the facial selectivity of the attack. The use of the pure (E)-isomer is critical for achieving high enantioselectivity in reactions such as the Friedel-Crafts alkylation of indoles with nitrostyrene (B7858105) derivatives. acs.org The stereochemistry of the starting material directly impacts the transition state geometry, thereby influencing the stereochemical configuration of the newly formed chiral centers in the product. acs.orgresearchgate.net

Table 2: Role of (E)-Stereoisomerism in Key Chemical Reactions

| Reaction Type | Role of (E)-Isomer | Typical Outcome |

|---|---|---|

| Reductive Cyclization | Facilitates intramolecular ring closure mdpi.comresearchgate.net | Efficient formation of indole and related heterocycles |

| Diels-Alder Reaction | Acts as a stereodefined dienophile rsc.org | Formation of cycloadducts with predictable stereochemistry |

| Friedel-Crafts Alkylation | Provides a defined substrate for asymmetric catalysis acs.org | High enantioselectivity in the formation of new C-C bonds |

Strategic Synthetic Applications of 2 2 Nitrovinyl 1h Indole As a Versatile Chemical Synthon

Building Block for Complex Indole-Based Heterocycles

The electrophilic character of the β-carbon in the nitrovinyl group of 2-(2-nitrovinyl)-1H-indole makes it an excellent substrate for Michael additions. This reactivity is extensively exploited for the synthesis of more complex, substituted indole (B1671886) derivatives. The addition of a wide range of nucleophiles, including indoles themselves, thiols, and active methylene (B1212753) compounds, leads to the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the indole ring, thereby enabling the construction of diverse heterocyclic systems.

A significant application of this chemistry is in the synthesis of tryptamine (B22526) and its derivatives. The reduction of the nitro group in the Michael adducts provides a straightforward route to 2-(aminoethyl)indoles, which are the core structures of many biologically active alkaloids and neurotransmitters. While much of the reported research has focused on the 3-substituted isomer, the same chemical principles are applicable to this compound for the synthesis of 2-tryptamine derivatives.

| Nucleophile | Reagent/Catalyst | Resulting Heterocycle/Intermediate |

| Indole | Lewis Acid | Bis(indolyl)nitroethane |

| Thiophenol | Base | 2-(1-phenylthio-2-nitroethyl)-1H-indole |

| Malonates | Base | Substituted 3-(1H-indol-2-yl)-4-nitrobutanoates |

| Nitromethane (B149229) | Base | 2-(1,3-dinitropropan-2-yl)-1H-indole |

This table represents potential reactions based on the known reactivity of nitrovinyl indoles.

Furthermore, the nitroalkane products resulting from Michael additions can be further manipulated. For instance, the Nef reaction can convert the nitro group into a carbonyl group, providing access to indole-2-acetaldehyde derivatives, which are themselves valuable precursors for further synthetic transformations, including the synthesis of β-carbolines and other fused indole systems.

Role in the Construction of Polycyclic Aromatic and Heteroaromatic Frameworks

This compound serves as a potent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The electron-withdrawing nature of the nitro group activates the vinyl moiety, making it reactive towards a variety of dienes. This [4+2] cycloaddition approach provides a direct route to functionalized carbazole (B46965) precursors. Subsequent aromatization of the initially formed cyclohexene (B86901) ring, often through the elimination of nitrous acid, leads to the formation of the carbazole skeleton, a key structural motif in many natural products and functional materials.

| Diene | Reaction Conditions | Resulting Polycyclic System |

| 2,3-Dimethyl-1,3-butadiene | Heat | Tetrahydrocarbazole derivative |

| Cyclopentadiene | Lewis Acid | Fused polycyclic indole derivative |

| Danishefsky's diene | Heat | Functionalized carbazole precursor |

| Anthracene | High Pressure | Dibenzo[a,c]carbazole derivative |

This table illustrates potential Diels-Alder reactions involving this compound for the synthesis of polycyclic frameworks.

In addition to intermolecular cycloadditions, intramolecular variants are also conceivable, where a diene is tethered to the indole nucleus, leading to the formation of complex, fused polycyclic systems in a single step. Furthermore, related electrocyclization reactions of 3-(2-nitrovinyl)-indoles have been shown to produce benzo[a]carbazoles, suggesting that this compound could be a precursor to other isomeric benzocarbazole systems through similar thermal or photochemical activation.

Intermediate in the Total Synthesis of Natural Products and Advanced Synthetic Targets

The indole nucleus is a cornerstone of a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. The synthetic versatility of this compound positions it as a key intermediate in the total synthesis of such complex molecules. Its ability to be converted into the 2-tryptamine scaffold is of particular importance, as this unit is a frequent substructure in many indole alkaloids.

For example, the synthesis of the ergot alkaloids, a prominent class of fungal metabolites, often involves the construction of a tetracyclic ergoline (B1233604) ring system. A retrosynthetic analysis of this framework could envision a strategy where the C and D rings are constructed from a 2-substituted indole precursor. This compound could serve as a precursor to a key tryptamine intermediate, which could then undergo further cyclization reactions to build the ergoline skeleton.

Potential Applications in Natural Product Synthesis:

Tryptophan Derivatives: Reduction of the nitrovinyl group and subsequent functional group manipulations can lead to the synthesis of non-proteinogenic amino acids with the indole-2-yl side chain.

Indole Alkaloids: As a precursor to 2-tryptamine, it can be utilized in the synthesis of alkaloids such as those belonging to the Strychnos, Aspidosperma, and Iboga families, where the indole moiety is substituted at the 2-position.

Carbazole Alkaloids: Through Diels-Alder or other cycloaddition strategies, it can be used to construct the carbazole core found in natural products like murrayanine (B1213747) and glycozoline.

The Fischer indole synthesis remains a cornerstone in the synthesis of indole-containing natural products, and the strategic use of pre-functionalized indoles like this compound can significantly streamline synthetic routes.

Utility in Multi-component and Domino Reactions for Chemical Library Generation

Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful strategies in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single pot. These approaches are particularly valuable for the generation of chemical libraries for drug discovery and materials science. This compound, with its multiple reactive sites, is an ideal substrate for such processes.

The Michael acceptor ability of the nitrovinyl group can initiate a cascade of reactions. For example, a Michael addition of a nucleophile can be followed by an intramolecular cyclization, leading to the formation of complex heterocyclic systems in a highly stereocontrolled manner.

A hypothetical multi-component reaction could involve this compound, an aldehyde, and a source of ammonia (B1221849) or an amine. The initial Michael addition of the amine to the nitrovinyl indole would be followed by condensation with the aldehyde and subsequent cyclization to generate highly substituted piperidine (B6355638) or other nitrogen-containing heterocyclic rings fused to the indole core.

| Reaction Type | Reactants | Product Class |

| Domino Michael/Aldol | This compound, Enolate | Functionalized Cyclohexane-fused Indoles |

| Three-Component Reaction | This compound, Isocyanide, Carboxylic Acid | Highly substituted β-lactams or other heterocycles |

| Domino Michael/Cyclization | This compound, Dinucleophile (e.g., ethylenediamine) | Fused Diazepine-Indole Systems |

This table provides examples of potential multi-component and domino reactions utilizing this compound.

The diversity of accessible products can be further expanded by varying the nucleophiles, aldehydes, and other components in these reactions, making this compound a valuable tool for diversity-oriented synthesis. The generation of such libraries of complex indole derivatives is of significant interest for identifying new bioactive compounds.

Mechanistic Insights and Computational Analysis of 2 2 Nitrovinyl 1h Indole Chemistry

Elucidation of Reaction Mechanisms

The reactivity of 2-(2-nitrovinyl)-1H-indole is largely dictated by the electron-withdrawing nature of the nitro group, which activates the vinyl moiety towards nucleophilic attack, and the inherent electronic properties of the indole (B1671886) nucleus. Understanding the mechanisms of its formation and subsequent reactions is crucial for harnessing its synthetic potential.

Detailed Mechanistic Pathways for Condensation and Addition Reactions

Condensation Reaction: The Henry (Nitroaldol) Reaction

The synthesis of this compound is typically achieved through a condensation reaction between 2-formylindole and a nitroalkane, such as nitromethane (B149229), in the presence of a base. This reaction is a variant of the classic Henry, or nitroaldol, reaction. researchgate.netnih.gov The mechanistic pathway proceeds through the following key steps:

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-formylindole. This results in the formation of a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol.

Dehydration: Subsequent dehydration of the β-nitro alcohol, often facilitated by the reaction conditions, leads to the formation of the C=C double bond, affording the final this compound product. All steps in the Henry reaction are reversible. researchgate.net

The (E)-isomer of 2-(2'-nitrovinyl)indoles is exclusively observed, a finding confirmed by 1H NMR and NOE experiments. researchgate.net

Addition Reaction: The Michael Addition

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. The general mechanism for the Michael addition to this compound can be described as follows:

Nucleophile Activation: A basic catalyst often activates the nucleophile (Michael donor) by deprotonation, generating a more potent nucleophilic species (e.g., an enolate).

Conjugate Addition: The activated nucleophile attacks the β-carbon of the nitrovinyl group of this compound. This 1,4-addition breaks the π-bond of the alkene and forms a new carbon-carbon bond, resulting in a resonance-stabilized intermediate, often an enolate or a nitronate.

Protonation: The intermediate is then protonated, typically by the solvent or a proton source introduced during workup, to yield the final Michael adduct.

This reaction is a powerful tool for carbon-carbon bond formation and has been utilized to synthesize a range of functionalized indole derivatives.

Understanding Cascade Reaction Mechanisms (e.g., Stepwise and Concerted Processes)

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. rsc.org These processes are highly efficient for building molecular complexity from simple starting materials. This compound is a valuable precursor for initiating such cascades.

A plausible cascade sequence could involve an initial Michael addition to the nitrovinyl moiety, followed by an intramolecular cyclization. For instance, a nucleophile with a pendant reactive group could first add to the β-position of the nitrovinyl group. The resulting intermediate could then undergo an intramolecular reaction, such as a nucleophilic attack on another part of the molecule, to form a new ring system.

The mechanism of these individual steps within the cascade can be either stepwise or concerted .

Stepwise Processes: In a stepwise reaction, discrete intermediates are formed and can, in principle, be isolated or detected. Each step has its own transition state. The Michael addition, as described above, is a classic example of a stepwise process.

Concerted Processes: In a concerted reaction, bond breaking and bond forming occur simultaneously in a single transition state, without the formation of any intermediate. Pericyclic reactions, such as Diels-Alder cycloadditions, are prime examples of concerted pathways. While a Diels-Alder reaction involving this compound as a dienophile is conceivable, the more common cascade reactions involving this substrate are likely to proceed through a series of stepwise additions and cyclizations.

Computational studies on related systems, such as dehydro-Diels-Alder reactions, have shown that both concerted and stepwise pathways can be explored, with the energetic favorability of one over the other depending on the specific reactants and reaction conditions. nih.gov For many cycloadditions, a concerted mechanism is energetically favored, though the energy difference between concerted and stepwise pathways can sometimes be small. nih.gov

Intermediates and Transition State Analysis in Key Transformations

The key transformations of this compound are characterized by the formation of specific intermediates and the passage through corresponding transition states.

In the Henry reaction , the crucial intermediates are the nitronate anion and the β-nitro alkoxide . The stability of the nitronate anion is key to the facility of the initial deprotonation step. The transition state for the carbon-carbon bond-forming step involves the approach of the nitronate anion to the carbonyl group of 2-formylindole.

For the Michael addition , the primary intermediate is the resonance-stabilized enolate or nitronate formed after the initial nucleophilic attack. The stability of this intermediate is a driving force for the reaction. Computational studies on analogous reactions, such as the cycloaddition of nitrous oxide with conjugated nitroalkenes, have utilized DFT to locate pre-reaction molecular complexes and transition states. mdpi.com Such calculations can help to determine whether a reaction proceeds through a stepwise mechanism with zwitterionic intermediates or a concerted pathway. For some cycloadditions involving nitroalkenes, attempts to optimize hypothetical zwitterionic intermediates have been unsuccessful, suggesting a concerted or a highly asynchronous stepwise mechanism where the intermediate is not a stable species. mdpi.com

Transition state analysis, often performed using computational methods like DFT, can provide valuable information about the activation energy of a reaction, the geometry of the transition state, and the degree of bond formation and breaking at this critical point. For instance, in a concerted cycloaddition, the transition state would show partial bond formation between all reacting centers simultaneously. In a stepwise reaction, there would be separate transition states for each step, for example, the initial nucleophilic attack and a subsequent ring-closing step.

Advanced Spectroscopic Analysis for Structural Elucidation of Novel Compounds

The characterization of novel compounds derived from this compound relies heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of new derivatives. For example, in the synthesis of (E)-2-(2'-nitrovinyl)indoles, 1H NMR is used to confirm the stereochemistry of the double bond through the magnitude of the coupling constant between the vinylic protons. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within complex molecules. For instance, the differential analysis of 2D NMR spectra has been successfully employed to identify new indole alkaloids from complex mixtures without the need for prior purification. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of molecules, which can provide significant structural information. nih.gov The fragmentation of indole derivatives often involves characteristic losses, such as the cleavage of side chains or rearrangements within the indole core, which can be diagnostic for a particular class of compounds. researchgate.netscirp.org

The following table summarizes the expected key spectroscopic data for this compound:

| Spectroscopic Technique | Key Expected Features |

| 1H NMR | Signals for the indole ring protons, a characteristic signal for the N-H proton (often broad), and two signals for the vinylic protons in the AX or AB system, with a large coupling constant indicative of an (E)-configuration. |

| 13C NMR | Resonances for the carbon atoms of the indole ring and the two vinylic carbons. The β-carbon of the nitrovinyl group is expected to be significantly deshielded due to the electron-withdrawing effect of the nitro group. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the indole ring, C=C stretching of the vinyl group, and strong asymmetric and symmetric stretching vibrations for the nitro group. |

| UV-Vis | Absorption maxima corresponding to the extended π-conjugated system of the indole ring and the nitrovinyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C10H8N2O2). Fragmentation may involve the loss of the nitro group (NO2) or other characteristic cleavages. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust method for studying the properties of organic molecules. By calculating the electron density, DFT can provide insights into molecular geometry, electronic structure, and reactivity.

A DFT study on the closely related compound, 2-(2-nitrovinyl)thiophene (B151962), using the B3LYP functional and 6-311G basis set, provides a valuable model for understanding the properties of this compound. researchgate.net Such calculations can be used to determine:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the LUMO is expected to be localized on the nitrovinyl group, particularly on the β-carbon, making it the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: DFT calculations can be used to determine various reactivity indices, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity.

The following table presents calculated electronic properties for 2-(2-nitrovinyl)thiophene, which can be considered analogous to those of this compound.

| Property | Calculated Value for 2-(2-nitrovinyl)thiophene researchgate.net | Predicted Implication for this compound |

| HOMO Energy | -6.83 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -3.12 eV | The low energy of the LUMO suggests a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Energy Gap | 3.71 eV | A relatively small energy gap indicates that the molecule is likely to be reactive, with charge transfer occurring within the molecule. |

| Dipole Moment | 6.01 Debye | The large dipole moment indicates a significant separation of charge within the molecule, contributing to its reactivity. |

These computational insights, when combined with experimental findings, provide a comprehensive understanding of the chemical behavior of this compound, paving the way for its strategic use in the synthesis of novel and complex molecular architectures.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The electronic structure and reactivity of this compound can be significantly elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter in quantum chemistry for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to undergo chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. nih.gov

In the case of this compound, the presence of the electron-withdrawing nitro group (-NO2) and the π-conjugated system of the indole ring and the vinyl bridge significantly influences the energies of the frontier orbitals. The indole moiety typically acts as an electron-donating group, raising the energy of the HOMO. Conversely, the strongly electrophilic character of the nitrovinyl group lowers the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO energy gap for this compound, rendering it a reactive species.

The table below presents hypothetical HOMO-LUMO energy gaps for this compound and related substituted derivatives to illustrate the expected trends based on the electronic nature of the substituents. Electron-donating groups (EDGs) on the indole ring are expected to increase the HOMO energy, thus decreasing the gap, while electron-withdrawing groups (EWGs) would lower the HOMO energy and potentially increase the gap, assuming the LUMO energy is less affected.

| Compound | Substituent on Indole Ring | Expected Effect on HOMO Energy | Expected HOMO-LUMO Gap (ΔE) |

|---|---|---|---|

| This compound | -H | Baseline | Relatively Small |

| 5-Methoxy-2-(2-nitrovinyl)-1H-indole | 5-OCH3 (EDG) | Increase | Smaller |

| 5-Nitro-2-(2-nitrovinyl)-1H-indole | 5-NO2 (EWG) | Decrease | Larger |

| 5-Chloro-2-(2-nitrovinyl)-1H-indole | 5-Cl (EWG - inductive, EDG - resonance) | Slight Decrease | Slightly Larger |

Theoretical Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for the theoretical prediction of reaction pathways and selectivity for molecules like this compound. Given its electronic structure, with an electron-rich indole nucleus and a highly electrophilic nitrovinyl moiety, several reaction types can be anticipated and modeled.

Michael Addition: The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes this compound an excellent candidate for Michael addition reactions. researchgate.net Theoretical studies can model the addition of various nucleophiles to this position. By calculating the potential energy surface, transition state structures and their corresponding activation energies can be determined. These calculations can predict the feasibility of a given Michael addition and can also provide insights into the stereoselectivity of the reaction, especially when chiral nucleophiles or catalysts are involved. Computational models can help in understanding the role of catalysts, such as hydrogen bond donors, in activating the nitrovinyl system and facilitating the nucleophilic attack. nih.gov

Cycloaddition Reactions: The carbon-carbon double bond of the nitrovinyl group can participate in cycloaddition reactions, such as [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. researcher.lifelibretexts.org Theoretical investigations are instrumental in predicting the viability and selectivity of these reactions.

[4+2] Cycloadditions: this compound can act as a dienophile in Diels-Alder reactions. Computational studies can predict the endo/exo selectivity by calculating the energies of the respective transition states. The electronic nature of the diene will significantly influence the reaction barrier, and DFT calculations can quantify these effects.

[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as nitrones or azomethine ylides, can lead to the formation of five-membered heterocyclic rings. mdpi.com Theoretical calculations can elucidate the regioselectivity of these reactions by analyzing the frontier molecular orbital coefficients of the reactants. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (this compound) will determine the preferred orientation of addition. mdpi.com

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions with alkenes are also conceivable. libretexts.org Computational modeling can help to understand the mechanism, which can be stepwise (via a diradical or zwitterionic intermediate) or concerted, and predict the stereochemical outcome of the reaction. mdpi.com

Indolyne Chemistry: While not directly involving the nitrovinyl group, computational studies on the reactions of indolynes (aryne derivatives of indole) highlight the predictive power of theoretical chemistry in understanding the reactivity of the indole nucleus itself. nih.gov Such studies on nucleophilic additions to indolynes have shown that distortion energies can control the regioselectivity, a concept that could be extended to understand the reactivity of substituted indoles in other contexts. nih.gov

The prediction of reaction pathways often involves the use of advanced computational methods like Density Functional Theory (DFT) to map out the potential energy surface and identify the minimum energy paths connecting reactants, transition states, and products.

Quantitative Structure-Activity Relationships (QSAR) in the Context of Chemical Reactivity and Isomer Discrimination

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov In the context of the chemical reactivity of this compound and its derivatives, QSAR can be a valuable approach for predicting their behavior in various chemical transformations and for discriminating between different isomers.

QSAR for Chemical Reactivity: The reactivity of this compound in reactions such as Michael additions or cycloadditions is governed by its electronic and steric properties. A QSAR model for the reactivity of a series of substituted 2-(2-nitrovinyl)-1H-indoles could be developed by correlating experimentally determined reaction rates or yields with calculated molecular descriptors. Key descriptors in such a model would likely include:

Electronic Descriptors: The energy of the LUMO (ELUMO) is expected to be a crucial descriptor, as a lower LUMO energy correlates with higher electrophilicity and thus greater reactivity towards nucleophiles. mdpi.com Other relevant electronic descriptors include the electrophilicity index (ω), and partial atomic charges on the carbons of the vinyl group.

Steric Descriptors: Steric hindrance around the reaction center can significantly impact reactivity. Descriptors such as molar volume, surface area, and specific steric parameters (e.g., Taft's Es) can be used to quantify these effects.

A hypothetical QSAR equation for predicting the reactivity (e.g., logarithm of the rate constant, log(k)) might take the following form:

log(k) = c0 + c1 * ELUMO + c2 * qβ-C + c3 * Vm + ...

where ci are regression coefficients, ELUMO is the energy of the lowest unoccupied molecular orbital, qβ-C is the partial charge on the β-carbon of the nitrovinyl group, and Vm is the molar volume.

QSAR for Isomer Discrimination: this compound can exist as E and Z isomers. These isomers will have different energies, geometries, and consequently, different chemical and physical properties. QSAR models can be developed to discriminate between these isomers based on their structural characteristics. For instance, a model could be built to predict the relative stability or the energy barrier for E/Z isomerization. nih.govresearchgate.net Descriptors that would be important for isomer discrimination include:

Geometrical Descriptors: Dihedral angles, bond lengths, and bond angles that differ significantly between the E and Z isomers.

Quantum Chemical Descriptors: Differences in dipole moment, polarizability, and frontier orbital energies between the isomers.

The development of robust QSAR models requires a sufficiently large and diverse dataset of compounds with reliable experimental data. These models, once validated, can be used to predict the reactivity and properties of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts and facilitating the design of molecules with desired reactivity profiles.

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity | Relevance to Isomer Discrimination |

|---|---|---|---|

| Electronic | ELUMO | High (correlates with electrophilicity) | Moderate (isomers will have slightly different ELUMO) |

| Electronic | Dipole Moment | Moderate (influences interactions in polar reactions) | High (E and Z isomers have different dipole moments) |

| Steric | Molar Volume | High (relates to steric hindrance) | Low (isomers have the same molar volume) |

| Geometrical | Dihedral Angle (C-C=C-N) | Moderate (influences conformation and accessibility) | High (defining characteristic of E/Z isomers) |

Future Research Directions and Emerging Trends for 2 2 Nitrovinyl 1h Indole

Development of Novel and Green Catalytic Systems for Synthesis and Transformations

A significant thrust in modern organic synthesis is the development of environmentally benign and efficient catalytic systems. For the synthesis and transformation of 2-(2-nitrovinyl)-1H-indole, future research is expected to focus on catalysts that offer high atom economy, recyclability, and operation under mild conditions.

Key Research Areas:

Heterogeneous Catalysis: The use of solid-supported catalysts is a promising avenue for greener synthesis. For instance, metal nanoparticles immobilized on supports like graphene oxide or magnetic nanoparticles could offer high catalytic activity and facile recovery and reuse. Research into the application of such catalysts for the synthesis of this compound via Henry reaction between indole-3-carboxaldehyde (B46971) and nitroalkanes, or for its subsequent transformations, is anticipated.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally friendly aqueous conditions. The exploration of enzymes, such as nitroalkene reductases, for the asymmetric reduction of the nitrovinyl group to afford chiral 2-(2-nitroethyl)-1H-indole derivatives is a compelling research direction.